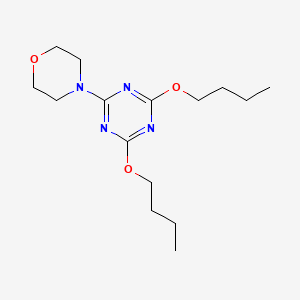![molecular formula C16H20N4 B5570343 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry. Compounds with similar structures, such as pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and tetrahydrocyclopenta[c]pyrazoles, have been studied for their antimicrobial, anti-inflammatory, and analgesic activities, showcasing the significance of this class of compounds in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves efficient synthetic protocols including 1,3-dipolar cycloadditions, Knoevenagel-Michael cyclocondensation, and intramolecular cyclization reactions. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives are synthesized from reactions involving hydroximoyl chloride with acrylonitrile and acrylamide (Zolfigol et al., 2016).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds reveals the presence of multiple rings, including pyrazole, pyrimidine, and cyclopenta rings, which contribute to the compounds' stability and reactivity. The structures of these compounds are elucidated using techniques such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of atoms and the configuration of the molecules (Rahmouni et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, condensations, and substitutions, highlighting their versatility in synthetic chemistry. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in determining the final products' structure and biological activity (Winters, Teleha, & Sui, 2014).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Compounds with structures related to 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been synthesized and evaluated for their antimicrobial activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed for their potential use as antibacterial agents. These compounds were synthesized through reactions involving active methylene compounds and showed significant antibacterial activities against various pathogens (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Properties
Research into derivatives of pyrazole and pyrimidine, structures closely related to the specified compound, has revealed potential anticancer properties. Synthesis and evaluation of new pyrazole and pyrimidine derivatives have shown that these compounds exhibit anticancer activities, suggesting their potential use in cancer treatment. Studies have focused on the synthesis of these compounds and their in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Galayev et al., 2015).
Antioxidant Activity
Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, which share structural similarities with the compound , have been designed and synthesized. These compounds were evaluated for their antioxidant potential using DPPH scavenging assays. Some of these synthesized compounds demonstrated significant antioxidant activities, highlighting their potential use in preventing oxidative stress-related diseases (Kaddouri et al., 2020).
Orientations Futures
Given the wide range of applications and biological activities of pyrazole compounds, there is significant interest in designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-5-prop-1-en-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-9(2)13-7-14-12(5)19-20(15(14)8-13)16-17-10(3)6-11(4)18-16/h6,13H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMAIWXKKFOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(CC(C3)C(=C)C)C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-5-(prop-1-en-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)
![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)
![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)



![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)